molecular formula C10H11BrFN B15090266 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine

Cat. No.: B15090266
M. Wt: 244.10 g/mol
InChI Key: JMQUWXKDSCKWLC-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine is a substituted azetidine derivative featuring a bromo and fluoro substituent on the phenyl ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly studied in medicinal chemistry due to their conformational rigidity, which enhances binding specificity in drug-target interactions . Its synthesis likely involves reductive amination or Suzuki-Miyaura coupling, as described for related azetidine derivatives in COVID-19 antiviral research .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-[(2-bromo-3-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11BrFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2

InChI Key

JMQUWXKDSCKWLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C(=CC=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiols, and ethers.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and alcohols.

Scientific Research Applications

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The azetidine ring may also contribute to the compound’s overall stability and reactivity, facilitating its biological activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituent Positions Molecular Weight XLogP3 TPSA (Ų)
This compound 2-Br, 3-F ~244.11* ~2.5* ~12*
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 5-Br, 2-F 244.10 2.6 12
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine 3-Br, 5-F (phenyl); 3-OCH₃ 282.14 N/A N/A

*Estimated based on analogous structures.

Biological Activity

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine is a synthetic compound characterized by its azetidine core and halogenated phenyl substituents. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications and unique chemical properties.

Chemical Structure and Properties

The molecular structure of this compound features a four-membered nitrogen-containing ring (azetidine) with a bromine atom and a fluorine atom attached to the phenyl group. The presence of these halogens enhances the compound's reactivity and biological activity, making it a subject of interest for medicinal chemistry.

PropertyDescription
Molecular FormulaC10_{10}H10_{10}BrF
Molecular Weight237.09 g/mol
Halogen SubstituentsBromine (Br) and Fluorine (F)
Core StructureAzetidine (4-membered nitrogen ring)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The azetidine ring can act as a mimic for natural substrates, allowing it to bind to active sites on enzymes or receptors, thereby modulating biochemical pathways. This interaction can lead to either inhibition or activation of specific biological processes, such as enzyme activity or receptor signaling.

Research Findings

  • Enzyme Inhibition : Preliminary studies indicate that azetidine derivatives, including this compound, can inhibit specific enzymes. For instance, the compound has been evaluated for its potential to inhibit certain kinases, which are crucial in cancer signaling pathways.
  • Receptor Binding : The compound's structural characteristics suggest it may bind effectively to various receptors, potentially influencing neurotransmitter systems or other signaling cascades. This receptor interaction could lead to therapeutic effects in conditions such as neurodegenerative diseases or cancer.
  • Comparative Studies : When compared with similar compounds, such as 1-[(2-Chloro-3-fluorophenyl)methyl]azetidine, the brominated variant exhibited enhanced reactivity and biological activity due to the unique electronic properties imparted by the bromine atom.

Case Studies

Several studies have highlighted the potential applications of azetidine derivatives in drug development:

  • Anticancer Activity : A study demonstrated that azetidine derivatives could exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, suggesting higher potency .
  • Neuroprotective Effects : Research has indicated that certain azetidine compounds can protect neuronal cells from oxidative stress, which is critical in developing treatments for neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What are the optimal synthetic routes for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between azetidine and a halogenated benzyl precursor. For example, reacting azetidine with 2-bromo-3-fluorobenzyl bromide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K2_2CO3_3 to deprotonate the azetidine. Reaction progress can be monitored via TLC, and purification is achieved through column chromatography with gradient elution (e.g., hexane/ethyl acetate). Yield optimization may require adjusting stoichiometry or reaction time .

Advanced: How can reaction conditions be systematically optimized for higher yields and selectivity?

Methodological Answer:
Employ Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For instance, a central composite design could model interactions between these factors. Flow chemistry setups (e.g., microreactors) may enhance heat/mass transfer and reduce side reactions like ring-opening of azetidine. Statistical tools (e.g., ANOVA) can identify significant parameters, while inline FTIR or HPLC enables real-time monitoring .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR confirms the azetidine ring (δ ~3.0–3.5 ppm for CH2_2 groups) and aromatic protons (δ ~6.8–7.5 ppm). 19^{19}F NMR identifies the fluorine environment (δ ~-110 to -130 ppm for aryl-F).
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and bromine/fluorine isotopic patterns.
  • X-ray Crystallography: Single-crystal analysis resolves stereochemistry and substituent positioning, critical for structure-activity relationship (SAR) studies .

Advanced: How can contradictory reactivity data in halogenated azetidine derivatives be resolved?

Methodological Answer:
Contradictions may arise from competing reaction pathways (e.g., nucleophilic substitution vs. elimination). To resolve this:

  • Perform kinetic isotope effect (KIE) studies to distinguish between mechanisms.
  • Use computational methods (DFT) to model transition states and identify dominant pathways.
  • Conduct controlled experiments under inert atmospheres to rule out oxidative side reactions. Cross-reference with analogous compounds (e.g., 2-(Azetidin-1-yl)-6-bromopyridine) to validate trends .

Advanced: What computational strategies predict the pharmacological potential of this compound?

Methodological Answer:

  • Molecular Docking: Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on halogen bonding interactions facilitated by bromine/fluorine.
  • MD Simulations: Run 100-ns trajectories to assess binding stability and conformational changes.
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs. Validate predictions via in vitro assays (e.g., enzyme inhibition) .

Basic: How should researchers handle air/moisture sensitivity during synthesis?

Methodological Answer:

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., azetidine handling).
  • Store intermediates under nitrogen with molecular sieves.
  • Monitor stability via periodic 1^1H NMR in deuterated solvents to detect hydrolysis byproducts (e.g., ring-opened amines) .

Advanced: How does the bromo-fluoro substitution pattern influence physicochemical and pharmacological properties?

Methodological Answer:

  • LogP/Solubility: Bromine increases hydrophobicity, while fluorine can enhance metabolic stability. Measure partition coefficients using shake-flask methods.
  • Binding Affinity: Compare positional isomers (e.g., 2-bromo-4-fluoro vs. 3-bromo-2-fluoro) in radioligand assays. X-ray structures of protein-ligand complexes reveal steric/electronic effects of substitution .

Basic: What purification strategies are effective for removing byproducts in azetidine derivatives?

Methodological Answer:

  • Flash Chromatography: Use silica gel with eluents like dichloromethane/methanol (95:5) to separate unreacted azetidine or benzyl halides.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC-Prep: Reverse-phase C18 columns resolve polar impurities, particularly oxidation byproducts .

Advanced: How can researchers design stability-indicating assays for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC-DAD/MS: Track degradation products (e.g., azetidine ring hydrolysis to secondary amines).
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life at standard storage conditions .

Advanced: What strategies mitigate challenges in scaling up azetidine-containing compounds?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline Raman spectroscopy to monitor reaction progress in batch reactors.
  • Safety Protocols: Assess thermal stability via DSC to prevent exothermic decomposition during scale-up.
  • Green Chemistry: Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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